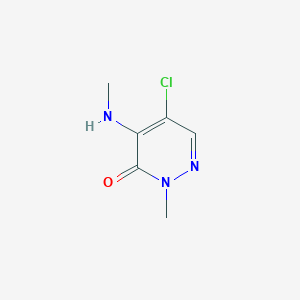
4-(4-乙氧羰基苯基)吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminopyridine with 4-(ethoxycarbonyl)benzoyl chloride . The resulting product undergoes cyclization to form the picolinic acid derivative. Detailed synthetic pathways and conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification , hydrolysis , and acid-base reactions . Its reactivity depends on the functional groups present, particularly the carboxylic acid moiety. Researchers have explored its behavior under different conditions, leading to valuable insights .
科学研究应用
Chemical Synthesis
“4-(4-Ethoxycarbonylphenyl)picolinic acid” is a chemical compound with the formula C15H13NO4 . It is used in various areas of research, including chemical synthesis . The compound can serve as a building block in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals .
Material Science
In the field of material science, “4-(4-Ethoxycarbonylphenyl)picolinic acid” can be used in the creation of new materials. Its unique chemical structure can contribute to the properties of the resulting material, such as its mechanical strength, thermal stability, or chemical resistance .
Chromatography
“4-(4-Ethoxycarbonylphenyl)picolinic acid” can also be used in chromatography, a laboratory technique for the separation of mixtures . The compound can serve as a reference standard or a target analyte in chromatographic experiments .
Analytical Chemistry
In analytical chemistry, “4-(4-Ethoxycarbonylphenyl)picolinic acid” can be used as a probe or a reagent. Its interactions with other substances can be studied to gain insights into their properties .
Sensor Development
“4-(4-Ethoxycarbonylphenyl)picolinic acid” has been used in the development of a molecularly imprinted polymer-based electrochemical sensor for the selective detection of picolinic acid . The sensor demonstrated a linear response between 1 and 5 mM, with a limit of detection of 0.6 mM .
Mental Health Research
Picolinic acid, a metabolite of tryptophan, has been implicated in the pathogenesis of major depression and other mental health conditions . “4-(4-Ethoxycarbonylphenyl)picolinic acid” could potentially be used in research related to these conditions .
Biomarker Discovery
The compound could also be used in the discovery of biomarkers for various conditions. For instance, picolinic acid concentrations have been found to vary in individuals with major depressive disorder . “4-(4-Ethoxycarbonylphenyl)picolinic acid” could potentially be used in studies aimed at identifying and validating such biomarkers .
Pregnancy Research
Studies have suggested a potential role for picolinic acid during pregnancy . “4-(4-Ethoxycarbonylphenyl)picolinic acid” could be used in research aimed at understanding this role and its implications for maternal and fetal health .
作用机制
Target of Action
The primary targets of 4-(4-Ethoxycarbonylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(4-Ethoxycarbonylphenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of 4-(4-Ethoxycarbonylphenyl)picolinic acid’s action primarily involve the inhibition of ZFPs. This results in the disruption of processes such as viral replication and packaging . It has been shown to exhibit antiviral activity in vitro and in vivo .
属性
IUPAC Name |
4-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-13(9-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJFZOXNPTBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxycarbonylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)






![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

